Triple-Receptor Affinity Profile vs. Selective Antagonists: Binding Ki Values Across Human NK1, NK2, and NK3 Receptors
CS-003 exhibits high binding affinity for all three human neurokinin receptor subtypes simultaneously, whereas selective comparators (e.g., aprepitant for NK1, saredutant for NK2, osanetant for NK3) lack affinity for the non-target subtypes [1]. The compound binds human NK1, NK2, and NK3 receptors with Ki values of 2.3 nM, 0.54 nM, and 0.74 nM, respectively . This triple-receptor profile is distinct from the receptor selectivity observed in single-subtype antagonists used as research tools [1].
| Evidence Dimension | Receptor binding affinity (Ki) for human NK1, NK2, NK3 receptors |
|---|---|
| Target Compound Data | NK1: 2.3 ± 0.52 nM; NK2: 0.54 ± 0.11 nM; NK3: 0.74 ± 0.17 nM |
| Comparator Or Baseline | Selective antagonists (class-level baseline): Single-subtype antagonists generally lack submicromolar affinity for non-target NK subtypes [1] |
| Quantified Difference | CS-003 maintains subnanomolar to low nanomolar affinity across all three subtypes, whereas selective comparators exhibit >100- to >1000-fold selectivity windows limiting functional activity to a single subtype [1] |
| Conditions | Radioligand binding assay using membranes from CHO cells expressing recombinant human NK1, NK2, and NK3 receptors; competitive binding with [³H]-labeled substance P (NK1), [¹²⁵I]-NKA (NK2), and [³H]-senktide (NK3) |
Why This Matters
Procurement decisions for respiratory disease research models should prioritize CS-003 over selective antagonists when the experimental objective requires simultaneous blockade of all three NK receptor pathways.
- [1] Tsuchida, H., et al. (2008). Novel triple neurokinin receptor antagonist CS-003 strongly inhibits neurokinin related responses. European Journal of Pharmacology, 586(1-3), 306-312. View Source
